Calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate

Overview

Description

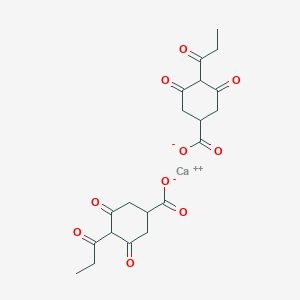

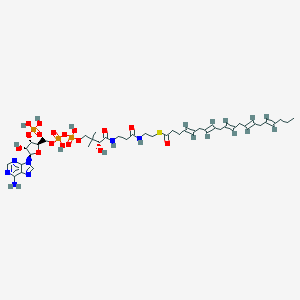

Calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate, also known as Prohexadione-Calcium, is a plant growth regulator . It has the empirical formula C10H10CaO5 and a molecular weight of 250.26 .

Synthesis Analysis

The synthesis of Prohexadione-Calcium involves the addition of 3,5-dioxo-4-propionylcyclohexanecarboxylate into a calcium acetate aqueous solution .Molecular Structure Analysis

The IUPAC name for this compound is calcium bis(3,5-dioxo-4-propanoylcyclohexane-1-carboxylate). The molecular formula is C20H22CaO10 .Chemical Reactions Analysis

Prohexadione-Calcium is known to affect plant growth by inhibiting gibberellin biosynthesis . This results in reduced shoot elongation in plants .Physical And Chemical Properties Analysis

Prohexadione-Calcium has a molecular weight of 250.26 . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the retrieved sources.Scientific Research Applications

Agricultural Applications :

- In peanut cultivation, prohexadione calcium, a derivative of Calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate, has been found to retard vegetative growth and increase pod yield, quality, and overall market value (Jordan et al., 2000).

Growth Retardant in Plants :

- Structurally related growth retardants, including this compound, have shown effectiveness in inhibiting gibberellin biosynthesis, a critical process for plant growth and development (Adams et al., 1992).

Chemical Synthesis and Biological Evaluation :

- The compound has relevance in the synthesis of novel antioxidants, particularly in the dihydropyridine class, which are significant as calcium channel blockers in medical applications (Saddala & Jangampalli Adi Pradeepkiran, 2019).

Material Science Applications :

- In the field of material science, the calcium-based hybrid solids and metal-organic frameworks that involve this compound have been explored for their unique structural and fluorescent properties (Volkringer et al., 2008); (Wang et al., 2018).

Medicinal Chemistry :

- In medicinal chemistry, this compound has been involved in the synthesis of photoactivatable Ca2+ compounds, which are crucial for studying the physiological response of cells to calcium ions (Bacchi et al., 2003).

Neuroscience :

- In neuroscience research, the compound has been used to study the effects of certain toxic substances on calcium uptake in rat hippocampal neurons, providing insights into neurotoxicity and brain cell physiology (Hanneman et al., 1996).

Environmental Science :

- In environmental science, this compound has been implicated in studies examining the effects of acid rain on soybean growth, demonstrating its role in mitigating environmental stress in plants (Liang & Zhang, 2018).

Mechanism of Action

properties

IUPAC Name |

calcium;3,5-dioxo-4-propanoylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H12O5.Ca/c2*1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13;/h2*5,9H,2-4H2,1H3,(H,14,15);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZAPFZGSHYFGB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1C(=O)CC(CC1=O)C(=O)[O-].CCC(=O)C1C(=O)CC(CC1=O)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22CaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B54709.png)

![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)

![1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy-](/img/structure/B54733.png)